molecular formula C12H19NO2 B3020849 N-(4-methylidenecyclohexyl)oxolane-3-carboxamide CAS No. 2097883-51-5

N-(4-methylidenecyclohexyl)oxolane-3-carboxamide

Cat. No.: B3020849
CAS No.: 2097883-51-5
M. Wt: 209.289
InChI Key: IGSWMFSSNSJRJO-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)oxolane-3-carboxamide is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This carboxamide features an oxolane (tetrahydrofuran) ring linked to a 4-methylidenecyclohexylamine group, a structure that aligns with scaffolds investigated in modern medicinal chemistry. Carboxamide derivatives are a significant class of compounds in pharmaceutical research, particularly in the development of enzyme inhibitors . Specifically, structurally related compounds containing the carboxamide functional group have been extensively studied as potential inhibitors of Poly(ADP-ribose) polymerase (PARP) , a key enzyme involved in DNA repair . PARP inhibitors are a prominent area of oncology research, as they can exploit synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations . The inhibition of PARP-1 can enhance the effectiveness of chemotherapy and radiation therapy by limiting the cancer cell's ability to repair treatment-induced DNA damage . Furthermore, carboxamide-containing molecules have demonstrated antibacterial efficacy against resistant bacterial strains, including extended-spectrum β-lactamase (ESBL)-producing E. coli , highlighting the versatility of this functional group in drug discovery . The physicochemical properties, including hydro-lipophilic characteristics, of a compound are critical for its biological activity and absorption . This product is intended for research purposes to further explore these and other potential biological activities. Intended Use and Handling: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylidenecyclohexyl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9-2-4-11(5-3-9)13-12(14)10-6-7-15-8-10/h10-11H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSWMFSSNSJRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(4-methylidenecyclohexyl)oxolane-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-methylidenecyclohexyl)oxolane-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Its unique structure allows for potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It can be used in material science and catalysis studies to develop new materials and catalysts.

Mechanism of Action

The mechanism by which N-(4-methylidenecyclohexyl)oxolane-3-carboxamide exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the exact mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into two categories: (1) carboxamides with substituted aromatic/heterocyclic rings and (2) cyclohexane-based derivatives. Below is a comparative analysis based on available evidence and inferred properties.

Carboxamides with Aromatic/Heterocyclic Substituents

  • NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide): Structural Differences: Replaces the cyclohexyl group with a 4-methoxyphenyl-thiazolidinone core and nicotinamide. The methoxy group may confer metabolic stability but reduce membrane permeability .
  • N-(4-iodophenyl)oxolane-3-carboxamide (CAS 1250306-34-3) :
    • Structural Differences : Substitutes the methylidenecyclohexyl group with a 4-iodophenyl group.
    • Functional Implications : The iodine atom introduces steric bulk and polarizability, which could enhance binding to halogen-bonding pockets in proteins but may increase metabolic liability .

Cyclohexane-Based Derivatives

  • NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide): Structural Differences: Features a bulky 3,5-di-tert-butyl-4-hydroxyphenyl group instead of methylidenecyclohexyl. Functional Implications: The tert-butyl groups enhance lipophilicity and oxidative stability, while the phenolic hydroxyl group may act as a radical scavenger.
  • N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide (CAS 1147292-73-6): Structural Differences: Incorporates a cyano-cyclopropylethyl group and a quinazolinone-sulfanylacetamide backbone.

Data Table: Key Structural and Inferred Properties

Compound Name Core Structure Key Substituents Polarity Lipophilicity (Predicted logP) Potential Applications
N-(4-methylidenecyclohexyl)oxolane-3-carboxamide Oxolane + cyclohexyl 4-methylidenecyclohexyl Moderate ~2.5 (estimated) Enzyme inhibition, CNS targets
NAT-1 Thiazolidinone + nicotinamide 4-Methoxyphenyl High ~1.8 Anti-inflammatory, antimicrobial
N-(4-iodophenyl)oxolane-3-carboxamide Oxolane + aryl 4-Iodophenyl Moderate ~3.0 Radiopharmaceuticals
NAT-2 Thiazolidinone + nicotinamide 3,5-Di-tert-butyl-4-hydroxyphenyl Low ~4.2 Antioxidant, neuroprotection

Research Findings and Implications

  • Solubility and Bioavailability: The oxolane ring in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., NAT-2), though it remains less polar than thiazolidinone derivatives (e.g., NAT-1) .
  • Target Selectivity : The methylidenecyclohexyl group’s flexibility may allow broader target engagement than rigid aromatic systems, but with reduced specificity.
  • Metabolic Stability : Cyclohexyl groups generally exhibit slower hepatic oxidation than tert-butyl or iodine-substituted aromatics, suggesting enhanced metabolic stability for the target compound .

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